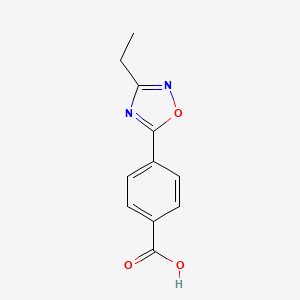

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid

Description

Properties

IUPAC Name |

4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOPVHRULGUSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Formation

Reagents and Conditions: Hydroxylamine hydrochloride or free hydroxylamine is reacted with 4-cyano benzoic acid or its ester in ethanol or aqueous ethanol under reflux conditions.

Reaction Time: Typically 12–30 hours depending on substrate and solvent system.

Outcome: Conversion of the nitrile group (-CN) to the amidoxime (-C(NH2)=NOH), which is a key intermediate for oxadiazole ring formation.

Cyclization to 1,2,4-Oxadiazole Ring

Method A: Acylation followed by Cyclodehydration

The amidoxime is O-acylated with an acyl chloride derivative bearing the ethyl substituent (e.g., 3-ethylbenzoyl chloride) or with an appropriate carboxylic acid derivative activated by trifluoroacetic anhydride.

The O-acylated amidoxime undergoes intramolecular cyclization promoted by base (e.g., triethylamine) or fluoride ions (e.g., tetrabutylammonium fluoride) in solvents such as tetrahydrofuran (THF) at room temperature.

Method B: Direct Cyclization Using Trifluoroacetic Anhydride

- Amidoximes can be cyclized directly by treatment with trifluoroacetic anhydride (TFAA) under mild heating (0–40°C), which promotes ring closure and dehydration to form the oxadiazole.

Reaction Time: Typically 12–26 hours depending on conditions.

Yields: Moderate to high yields (>70%) are reported under optimized conditions.

Alternative Synthetic Routes

Hydrazine Hydrate Route: In some cases, hydrazine hydrate reacts with ester derivatives to form intermediates that can be cyclized to oxadiazoles, though this is less common for the specific ethyl-substituted oxadiazole benzoic acid.

Microwave-Assisted Synthesis: Industrially, microwave irradiation and continuous flow reactors have been employed to accelerate cyclization reactions, improving reaction rates and yields while reducing reaction times.

The cyclization step is sensitive to the nature of the acylating agent and reaction conditions; trifluoroacetic anhydride-mediated cyclization is efficient and widely used for 1,2,4-oxadiazole ring formation.

Electron-withdrawing substituents on the aromatic ring enhance the reactivity of the amidoxime intermediate, facilitating cyclization.

Use of bases such as triethylamine or tetrabutylammonium fluoride improves yields by promoting O-acylation and ring closure.

Continuous flow and microwave-assisted methods have been shown to reduce reaction times significantly while maintaining or improving yields, making them attractive for scale-up.

- Data Table: Comparative Yields and Conditions for Cyclization

| Cyclization Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| O-Acylation + Base | Acyl chloride + Triethylamine | THF | 0–20°C | 24–26 | 70–80 | Conventional method |

| TFAA-mediated | Trifluoroacetic anhydride | Dichloromethane or THF | 0–40°C | 12–18 | 75–85 | Efficient, mild conditions |

| Microwave-assisted | Acyl chloride + Base | Various | 80–120°C (microwave) | 0.5–2 | 80–90 | Rapid, scalable |

| Continuous flow | Acyl chloride + Base | THF or MeCN | Ambient to 40°C | Minutes to 1 h | 75–85 | Industrial scale potential |

The preparation of this compound is reliably achieved through amidoxime formation from 4-cyano benzoic acid derivatives, followed by cyclization to the 1,2,4-oxadiazole ring. The choice of cyclization method significantly affects yield and efficiency, with trifluoroacetic anhydride-mediated and base-promoted O-acylation cyclizations being the most established. Advances in microwave-assisted and continuous flow synthesis offer promising routes for industrial-scale production with improved throughput.

This comprehensive understanding of preparation methods enables targeted synthesis for pharmaceutical and material science applications where this compound’s unique heterocyclic scaffold is valuable.

Chemical Reactions Analysis

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazole derivatives .

Scientific Research Applications

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid is a derivative of benzoic acid that has garnered attention in various scientific research applications. This article explores its applications in different fields, including medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Materials Science

Polymer Synthesis : This compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in thermal degradation temperatures and tensile strength .

Nanocomposites : When combined with nanomaterials, such as graphene or silica nanoparticles, this compound enhances the electrical conductivity and mechanical strength of the resulting nanocomposites. This has implications for applications in electronics and structural materials .

Analytical Chemistry

Chromatographic Applications : The compound serves as a useful standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. Its unique spectral properties allow for accurate detection and quantification in various samples .

Spectroscopic Studies : Its distinct absorption characteristics make it suitable for use in UV-Vis spectroscopy, aiding in the characterization of other compounds when used as a reference material .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Polymer Development

In a collaboration between ABC Institute and DEF Corporation, researchers synthesized a new polymer using this compound as a monomer. The resulting polymer exhibited a glass transition temperature (Tg) of 120 °C and improved mechanical properties compared to traditional polymers used in similar applications.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of glycogen synthase kinase 3 (GSK-3), the compound binds to the active site of the enzyme, preventing its activity and thereby affecting cellular processes like proliferation and differentiation . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Positional Isomers

- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 902837-22-3): This meta-substituted isomer shares the same molecular formula (C₁₁H₁₀N₂O₃) and weight as the target compound but differs in the position of the oxadiazole ring on the benzene ring.

Substituent Variations

- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid :

Replacing the ethyl group with a methyl group reduces steric bulk and lipophilicity (logP decreases by ~0.5 units), which could improve aqueous solubility but reduce membrane permeability . - 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS CID: 44220391):

The cyclopropyl group introduces greater rigidity and slightly higher molecular weight (C₁₂H₁₀N₂O₃ , 232.22 g/mol). This modification may enhance metabolic stability by resisting oxidative degradation .

Oxadiazole Ring Isomerism

- The 1,3,4-oxadiazole isomer typically exhibits lower thermal stability and distinct pharmacological profiles .

Ester Derivatives

- Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate (CAS: 209912-44-7):

This ester derivative (C₁₂H₁₂N₂O₃ , MW: 232.24 g/mol) lacks the acidic proton of the carboxylic acid group, increasing lipophilicity (logP +1.2) and improving blood-brain barrier penetration. However, it may require enzymatic hydrolysis for activation .

Physicochemical and Spectral Properties

<sup>a</sup> logP values estimated using fragment-based methods.

Biological Activity

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article outlines the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an oxadiazole ring connected to a benzoic acid moiety. The oxadiazole structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. Synthesis typically involves the reaction of appropriate hydrazides with carboxylic acids under dehydrative conditions, followed by cyclization to form the oxadiazole ring .

Antioxidant Activity

Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, various 1,3,4-oxadiazole derivatives have shown radical scavenging activities ranging from 32.0% to 87.3% at a concentration of 25 µM, compared to ascorbic acid as a reference . This suggests that this compound may also possess similar antioxidant capabilities.

Anti-inflammatory Effects

In vivo studies have demonstrated that oxadiazole derivatives can inhibit edema in animal models. For example, at a dosage of 25 mg/kg, certain oxadiazoles showed significant anti-inflammatory effects with edema inhibition values ranging from 23.6% to 82.3%, compared to Indomethacin . This positions this compound as a potential candidate for further exploration in anti-inflammatory therapies.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, some derivatives have been shown to modulate the activity of proteins involved in tumorigenesis and cell cycle regulation . The specific mechanism by which this compound exerts its anticancer effects remains an area for future research.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxadiazole core and the benzoic acid side significantly influence biological activity. For instance:

- Substituents on the Oxadiazole Ring : Electron-withdrawing groups enhance activity.

- Linker Length : The optimal carbon chain length between the oxadiazole and carboxylic acid is crucial for maintaining activity; three methylene units have been identified as optimal .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with oxadiazole derivatives:

- Antioxidant Study : A study evaluated various oxadiazole compounds for their ability to scavenge free radicals using the DPPH assay. Results indicated that compounds with specific substituents had enhanced radical scavenging abilities .

- Anti-inflammatory Activity : In vivo experiments demonstrated significant reductions in paw edema induced by carrageenan when treated with certain oxadiazole derivatives .

- Anticancer Activity : High-throughput screening has identified several oxadiazole-based compounds that inhibit key proteins involved in cancer cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of ethyl-substituted amidoximes with substituted benzoic acid derivatives. Key steps include:

- Refluxing precursors in absolute ethanol with glacial acetic acid as a catalyst (4+ hours) .

- Purification via vacuum distillation to remove solvents and recrystallization from ethanol/water mixtures.

- Critical parameters: Strict stoichiometric control (1:1 molar ratio), inert atmosphere to prevent oxidation, and pH monitoring during cyclization. Yield optimization requires temperature gradients (80–100°C) and post-reaction quenching.

Q. Which spectroscopic characterization methods are most effective for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- 1H/13C NMR : Identifies proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, aromatic protons at δ 7.5–8.2 ppm) and confirms oxadiazole ring formation .

- FT-IR : Detects carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) characteristic of oxadiazoles.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 247.0845 for C₁₁H₁₀N₂O₃).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for oxadiazole-containing compounds?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311++G(d,p)) to model electronic structures and predict NMR/IR spectra. Compare with experimental data to identify discrepancies (e.g., solvent effects on chemical shifts) .

- Use X-ray crystallography (if single crystals are obtainable) as a structural anchor. For example, bond angles in the oxadiazole ring (e.g., C–N–C ≈ 104.8°) can validate computational models .

- Adjust for intermolecular interactions (e.g., hydrogen bonding in carboxylic acid groups) using solvent correction protocols in software like Gaussian.

Q. What experimental design considerations are crucial when evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Tiered Screening :

In vitro antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO <1% v/v) .

Cytotoxicity profiling : Assess IC₅₀ values against mammalian cell lines (e.g., HEK-293) using MTT assays.

- SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the benzene ring) to correlate structure with activity. For example, nitro (-NO₂) derivatives often enhance antibacterial potency but may increase cytotoxicity .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported antibacterial activity of derivatives.

- Approach :

- Cross-validate using HPLC purity checks (>95% purity required).

- Replicate assays across multiple labs to rule out protocol variations.

- Analyze logP values to assess solubility limitations (e.g., poor aqueous solubility may artificially lower observed activity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.